molecular formula C22H21FN2O2 B6587542 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide CAS No. 1206992-59-7

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No.: B6587542
CAS No.: 1206992-59-7
M. Wt: 364.4 g/mol
InChI Key: WQRAIEHUZWTAIN-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide is a synthetic organic molecule known for its diverse chemical and biological activities. This compound belongs to the class of amides, characterized by its unique structure which features a 4-fluorophenoxy group and a pyridin-4-yl-ethyl moiety. Such compounds are often explored for their potential in medicinal chemistry, due to their bioactivity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves the coupling of 4-fluorophenol with an appropriate halogenated benzene derivative, followed by amide formation with an ethylamine derivative. Key reaction conditions often include:

  • Solvents: : Commonly used solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: : Palladium catalysts for coupling reactions, and coupling agents like EDCI or DCC for amide bond formation.

  • Temperature: : Reactions generally performed at room temperature or slightly elevated temperatures.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve:

  • Batch Processes: : Ensuring high purity through rigorous purification steps.

  • Continuous Flow Synthesis: : For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, possibly affecting the phenyl or pyridinyl rings.

  • Reduction: : Reduction reactions might involve the conversion of the amide group to an amine.

  • Substitution: : Electrophilic aromatic substitution can occur, particularly on the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Conditions include the use of strong electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

  • Oxidation products may include hydroxylated derivatives.

  • Reduction products are likely to be the corresponding amines.

  • Substitution products depend on the electrophile used and position of substitution.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interaction with biological receptors and enzymes.

  • Medicine: : Explored for its potential therapeutic effects, possibly in anti-inflammatory or anticancer research.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide exerts its effects often involves:

  • Binding to Molecular Targets: : It may interact with specific proteins or enzymes, altering their function.

  • Pathways: : Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

This compound stands out due to its specific functional groups, which can influence its biological activity and chemical reactivity. Similar compounds include:

  • 3-[3-(Phenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Lacking the fluorine substitution.

  • 3-[3-(4-Chlorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Where chlorine replaces the fluorine.

These subtle differences can significantly impact the compound's reactivity and interaction with biological targets, making 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide unique in its class.

In sum, the compound this compound is a fascinating molecule with a variety of potential applications across multiple fields of research. Its specific structure and reactivity offer unique opportunities for scientific exploration and practical applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRAIEHUZWTAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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